3-(2-CL-5-Nitro-phenyl)-2-(1-methyl-1H-benzoimidazol-2-YL)-3-oxo-propionitrile
Description
This compound is a nitrile-containing derivative featuring a benzoimidazole core substituted with a methyl group at the 1-position and a 2-chloro-5-nitrophenyl moiety linked via a 3-oxo-propionitrile bridge.
Properties
CAS No. |
105098-95-1 |
|---|---|
Molecular Formula |
C17H11ClN4O3 |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-2-(1-methylbenzimidazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C17H11ClN4O3/c1-21-15-5-3-2-4-14(15)20-17(21)12(9-19)16(23)11-8-10(22(24)25)6-7-13(11)18/h2-8,12H,1H3 |
InChI Key |
YUUXBOGKYUNAHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C#N)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CL-5-Nitro-phenyl)-2-(1-methyl-1H-benzoimidazol-2-YL)-3-oxo-propionitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Nitration and Chlorination: The phenyl ring can be nitrated using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using reagents like thionyl chloride.
Coupling Reactions: The benzimidazole and nitrophenyl intermediates can be coupled using a suitable base and solvent system to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the nitrophenyl group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or phenyl ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in biochemical assays to study cellular processes.
Industry
Materials Science:
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Structural Differences
- Electron-Withdrawing Groups: The target compound’s 2-chloro-5-nitrophenyl group distinguishes it from ESI-09 (3-chlorophenyl hydrazone) and BM (bis(chloroethyl)amino).
- Heterocyclic Core : Unlike BM and bendamustine intermediates, which prioritize alkylating functionalities, the target compound’s benzoimidazole-proprionitrile scaffold may favor reversible enzyme inhibition rather than DNA crosslinking .
Functional and Mechanistic Insights
- EPAC Modulation: ESI-09, a structural analog with a hydrazone linkage, exhibits partial agonist activity toward EPAC1 but has raised concerns about off-target protein denaturation. The target compound’s nitro group may reduce such non-specific interactions due to steric and electronic effects .
- Anticancer Potential: BM and bendamustine intermediates highlight the therapeutic relevance of benzoimidazole derivatives in oncology. However, the target compound’s nitrile group and nitro substitution likely shift its mechanism away from alkylation toward kinase or redox modulation .
Research Findings and Limitations
- Synthetic Accessibility : lists 3-oxo-propionitrile derivatives (e.g., SC-25530) as intermediates, suggesting feasible synthetic routes for the target compound via nitrile-forming reactions.
- Pharmacological Gaps: No direct studies on the target compound’s activity are cited in the evidence. Its functional profile must be inferred from analogs like ESI-09, which require rigorous validation to exclude denaturation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
